molecular formula C9H8Cl2N4O B14943427 2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol CAS No. 799250-21-8

2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol

Cat. No.: B14943427
CAS No.: 799250-21-8
M. Wt: 259.09 g/mol
InChI Key: BRTUSYUVUGWYTG-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is a chemical compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a triazole ring attached to the 6 position via an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol typically involves the chlorination of phenol to introduce the chlorine atoms at the 2 and 4 positions. This is followed by the introduction of the triazole ring through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The chlorination step can be carried out using chlorine gas or chlorinating agents like thionyl chloride. The subsequent introduction of the triazole ring can be achieved using triazole derivatives under controlled temperature and pressure conditions to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

2,4-Dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of antifungal agents.

    Industry: Used in the production of pesticides and herbicides due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects. The chlorine atoms and phenolic group contribute to its overall bioactivity by enhancing its ability to interact with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A simpler compound with only chlorine substituents on the phenol ring.

    2,4-Dichloro-6-[(4H-1,2,4-triazol-4-yl)methyl]phenol: Lacks the aminomethyl linkage.

    2,4-Dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]benzene: Lacks the phenolic hydroxyl group.

Uniqueness

2,4-Dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is unique due to the presence of both the triazole ring and the phenolic hydroxyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a bioactive molecule with applications in various fields.

Properties

CAS No.

799250-21-8

Molecular Formula

C9H8Cl2N4O

Molecular Weight

259.09 g/mol

IUPAC Name

2,4-dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol

InChI

InChI=1S/C9H8Cl2N4O/c10-7-1-6(9(16)8(11)2-7)3-14-15-4-12-13-5-15/h1-2,4-5,14,16H,3H2

InChI Key

BRTUSYUVUGWYTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CNN2C=NN=C2)O)Cl)Cl

solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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